molecular formula C19H17ClFN3O3 B2507884 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034527-47-2

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No. B2507884
CAS RN: 2034527-47-2
M. Wt: 389.81
InChI Key: AGBDERJKFYBAFA-UHFFFAOYSA-N
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Description

The compound N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a complex organic molecule that appears to be designed for a specific pharmacological or biochemical application. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that require careful selection of reagents and conditions. For example, the synthesis of N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide, as mentioned in one of the papers, involves the formation of a cinnamide structure, which is a common moiety in various bioactive compounds . Although the exact synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is not described, similar synthetic strategies could be employed, such as the use of halogenated aromatic compounds and the formation of amide bonds.

Molecular Structure Analysis

The molecular structure of a compound dictates its physical and chemical properties and its interaction with biological targets. The paper discussing N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide provides structural data on a molecule with a heterocyclic ring containing tellurium, oxygen, and nitrogen . This information is valuable for understanding how heteroatoms and their placement within a molecule can affect bond lengths and overall molecular geometry, which is relevant for the analysis of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide.

Chemical Reactions Analysis

Chemical reactions involving complex molecules can lead to the formation of novel structures or the functionalization of existing ones. The reaction of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide with ruthenium(III) chloride, resulting in a unique tellura heterocycle, demonstrates the potential for complex transformations and the formation of new bonds . Such reactions are important for modifying the properties of a compound or for creating new molecules with desired characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of halogen atoms, as seen in the compound N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide, can affect the molecule's reactivity, polarity, and interactions with biological targets . Similarly, the fluorometric determination of α-oxomethylene compounds using N1-methylnicotinamide chloride indicates that specific functional groups can be used to enhance the detection and quantification of certain compounds . These principles can be applied to predict and analyze the properties of N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study describes a neurokinin-1 receptor antagonist with potential implications for treating conditions like emesis and depression. This compound demonstrates high affinity and oral activity, suggesting its utility in pre-clinical tests relevant to these clinical outcomes (Harrison et al., 2001).

NIR Electrochemical Fluorescence Switching

Another research application involves a polymethine dye used for reversible electrochemical fluorescence switching in the near-infrared region. This development has potential applications in optical data storage and sensors, highlighting the utility of specific functional groups in facilitating reversible electrochemical reactions (Seo et al., 2014).

Allosteric Modulation of Cannabinoid CB1 Receptor

Research on allosteric modulation of the cannabinoid CB1 receptor by novel compounds indicates a new approach to modulating receptor activity. These studies contribute to our understanding of receptor pharmacology, with implications for developing new therapeutic agents (Price et al., 2005).

Analytical Detection in Environmental Samples

A study focused on the analysis and detection of herbicides and their degradates in natural water demonstrates the environmental applications of chemical analysis techniques. This research is crucial for environmental monitoring and the assessment of pollution levels (Zimmerman et al., 2002).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c1-24-7-6-11-8-12(2-5-16(11)24)17(25)10-22-18(26)19(27)23-13-3-4-15(21)14(20)9-13/h2-9,17,25H,10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBDERJKFYBAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

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